N-(3-(2-Dimethylaminoethyl)-1H-indol-5-yl)-6-chloroimidazo(2,1-b)thiazole-5-sulfonamide
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Overview
Description
E6801 is a novel selective agonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. This compound has garnered significant interest due to its potential therapeutic applications in various neurological and psychiatric disorders. E6801 has been shown to improve recognition memory by modulating cholinergic and glutamatergic neurotransmission .
Preparation Methods
The synthesis of E6801 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of imidazo[2,1-b][1,3]thiazole and sulfonamide groups .
Chemical Reactions Analysis
E6801 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.
Major Products: The primary products formed from these reactions are derivatives of E6801 with modified functional groups
Scientific Research Applications
E6801 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the 5-HT6 receptor and its role in neurotransmission.
Biology: Investigated for its effects on cognitive functions and memory enhancement in animal models.
Medicine: Potential therapeutic applications in treating dementia, Parkinson’s disease, depression, obesity, epilepsy, and anxiety .
Industry: Utilized in the development of new drugs targeting the 5-HT6 receptor.
Mechanism of Action
E6801 exerts its effects by acting as a partial agonist of the 5-HT6 receptor. This receptor is primarily expressed in the central nervous system and is involved in modulating cognitive functions. E6801 enhances recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission. It interacts with the receptor to influence the release of neurotransmitters, thereby improving cognitive functions .
Comparison with Similar Compounds
E6801 is unique compared to other 5-HT6 receptor agonists due to its specific molecular structure and mechanism of action. Similar compounds include:
EMD-386088: Another 5-HT6 receptor agonist with similar cognitive-enhancing properties.
SB-271046: A 5-HT6 receptor antagonist used in combination with E6801 to enhance its effects.
Ro 04-6790: Another 5-HT6 receptor antagonist with similar applications .
E6801 stands out due to its potent and selective action on the 5-HT6 receptor, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
528859-04-3 |
---|---|
Molecular Formula |
C17H18ClN5O2S2 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
6-chloro-N-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]imidazo[2,1-b][1,3]thiazole-5-sulfonamide |
InChI |
InChI=1S/C17H18ClN5O2S2/c1-22(2)6-5-11-10-19-14-4-3-12(9-13(11)14)21-27(24,25)16-15(18)20-17-23(16)7-8-26-17/h3-4,7-10,19,21H,5-6H2,1-2H3 |
InChI Key |
RZAXUKVIIWUIOM-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)NS(=O)(=O)C3=C(N=C4N3C=CS4)Cl |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)NS(=O)(=O)C3=C(N=C4N3C=CS4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-CDI-ITS cpd 6-chloro-N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)imidazo(2,1-b)thiazole-5-sulfonamide E-6801 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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